5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine
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Overview
Description
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound that features both oxazole and pyridine rings.
Preparation Methods
The synthesis of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by chlorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, forming more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine include:
2-Chlorooxazolo[5,4-b]pyridine: This compound shares the oxazole and pyridine rings but lacks the fluorophenyl group.
5-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine: This compound has a methylthio group instead of the fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H6ClFN2O |
---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
5-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-5-9-12(16-10)17-11(15-9)7-3-1-2-4-8(7)14/h1-6H |
InChI Key |
IOKSCCZABWKVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)F |
Origin of Product |
United States |
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